methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate is a complex organic compound that features a triazole ring, a fluorophenyl group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Amidation: The triazole ring is then coupled with an amine to form the amido linkage.
Esterification: Finally, the dimethoxybenzoate moiety is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and fluorophenyl group could play key roles in binding to these targets, influencing pathways involved in inflammation, cell proliferation, or other processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate
- Methyl 2-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate
- Methyl 2-[1-(2-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate
Uniqueness
The presence of the fluorophenyl group in methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5/c1-11-18(23-24-25(11)15-8-6-5-7-13(15)21)19(26)22-14-10-17(29-3)16(28-2)9-12(14)20(27)30-4/h5-10H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOSRDQWXDZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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